{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride
Description
Structural Analysis of {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine Hydrochloride
Molecular Architecture of Bicyclic Heterocyclic Systems
The molecular architecture of this compound represents a sophisticated heterocyclic system characterized by the integration of two distinct five-membered aromatic rings. The compound possesses a molecular formula of C9H10N2O2 in its free base form, with a molecular weight of 178.19 grams per mole, while the hydrochloride salt form exhibits enhanced stability and solubility characteristics. The bicyclic system demonstrates planar geometry consistent with aromatic heterocyclic compounds, where both the furan and oxazole rings maintain their individual aromatic character while participating in extended conjugation. This architectural arrangement follows the fundamental principles of heterocyclic chemistry, where the heteroatoms contribute lone pair electrons to the aromatic system, establishing a six pi-electron aromatic framework in each ring according to Huckel's aromaticity rule.
The electronic structure of this bicyclic system involves delocalization of electron density across both heterocyclic rings, creating a extended conjugated framework that influences the overall molecular properties. The spatial arrangement of heteroatoms within the bicyclic system creates specific electrostatic potential distributions that are critical for understanding molecular reactivity and intermolecular interactions. The compound's three-dimensional structure demonstrates specific conformational preferences that arise from the geometric constraints imposed by the bicyclic framework and the electronic effects of the heteroatoms. These structural features contribute to the compound's classification within the broader category of heterocyclic amines, which are recognized for their diverse pharmacological properties and synthetic utility.
Furan-Oxazole Hybrid Scaffold Configuration
The furan-oxazole hybrid scaffold represents a unique structural motif where the furan ring occupies the 5-position of the oxazole system, creating a directly conjugated bicyclic arrangement. The furan component contributes a five-membered aromatic ring containing a single oxygen heteroatom at the 1-position, while maintaining the characteristic planar geometry essential for aromatic systems. This furan ring demonstrates the typical reactivity patterns associated with electron-rich aromatic heterocycles, where the oxygen heteroatom donates electron density through resonance, making the ring system particularly reactive toward electrophilic substitution reactions. The connection between the furan and oxazole rings occurs through a carbon-carbon bond linking the 2-position of the furan ring to the 5-position of the oxazole ring, establishing a rigid conjugated system.
The oxazole ring component provides a five-membered heterocycle containing both nitrogen and oxygen heteroatoms, positioned at the 1- and 3-positions respectively within the ring framework. This arrangement creates a more electron-deficient aromatic system compared to the furan ring, as the nitrogen heteroatom withdraws electron density through both inductive and resonance effects. The oxazole ring exhibits characteristic chemical properties that distinguish it from simple furan systems, including enhanced stability toward acidic conditions and distinctive reactivity patterns in nucleophilic substitution reactions. The integration of these two heterocyclic systems through direct attachment creates a hybrid scaffold that combines the electronic properties of both components, resulting in a molecular framework with intermediate electronic characteristics.
| Heterocyclic Component | Ring Position | Heteroatom(s) | Electronic Character | Molecular Weight Contribution |
|---|---|---|---|---|
| Furan | 5-position | Oxygen (O) | Electron-rich | 68.07 g/mol |
| Oxazole | Core ring | Nitrogen (N), Oxygen (O) | Electron-deficient | 69.06 g/mol |
| Methylamine | 3-position | Nitrogen (N) | Electron-donating | 31.06 g/mol |
The spatial configuration of the furan-oxazole hybrid demonstrates coplanarity between the two ring systems, which is essential for maintaining effective orbital overlap and extended conjugation. This planar arrangement results from the sp2 hybridization of all carbon atoms within both rings, creating a rigid molecular framework that restricts conformational flexibility. The bond lengths and angles within the hybrid scaffold reflect the aromatic character of both rings, with carbon-carbon bond distances intermediate between single and double bonds, consistent with aromatic delocalization. The dihedral angle between the furan and oxazole planes approaches zero degrees, confirming the coplanar arrangement that maximizes conjugative interactions between the two heterocyclic systems.
Methylamine Substituent Spatial Orientation
The methylamine substituent attached at the 3-position of the oxazole ring introduces additional complexity to the molecular architecture through its spatial orientation and conformational preferences. The methylamine group consists of a methylene bridge connecting the oxazole ring to a secondary amine functionality, where the nitrogen atom bears a methyl substituent. This arrangement creates a flexible tether that allows rotational freedom around the carbon-nitrogen bond connecting the methylene group to the oxazole ring. The spatial orientation of this substituent is influenced by both steric and electronic factors, including potential intramolecular interactions with the bicyclic scaffold and solvent effects in different environments.
The nitrogen atom within the methylamine substituent exhibits pyramidal geometry consistent with sp3 hybridization, creating a three-dimensional projection from the otherwise planar bicyclic system. This geometric arrangement introduces chirality considerations around the nitrogen center, although rapid nitrogen inversion at room temperature typically prevents resolution of enantiomers. The methyl group attached to the nitrogen provides additional steric bulk that influences the overall molecular shape and potential intermolecular interactions. The basicity of the amine nitrogen makes this site particularly important for salt formation, as demonstrated by the hydrochloride salt form of the compound.
The conformational analysis of the methylamine substituent reveals preferred orientations that minimize steric interactions while maximizing favorable electronic interactions with the heterocyclic scaffold. Computational studies suggest that the methylamine group adopts conformations that position the nitrogen lone pair away from the electron-deficient oxazole ring, reducing unfavorable electrostatic interactions. The methylene bridge demonstrates rotational barriers that are relatively low, allowing for conformational flexibility that can accommodate different crystal packing arrangements and intermolecular interactions. This flexibility is crucial for understanding the compound's behavior in different physical states and its potential for forming various crystal polymorphs.
Crystallographic Characterization
The crystallographic characterization of this compound provides essential insights into the solid-state structure and molecular packing arrangements that govern the compound's physical properties. Crystallographic studies of related heterocyclic compounds, such as [5-(2-Furyl)isoxazole-3-yl]methylamine, demonstrate that these systems typically crystallize in monoclinic space groups with specific unit cell parameters that reflect the molecular geometry and intermolecular interactions. The solid-state structure reveals how individual molecules arrange themselves in three-dimensional space through a combination of van der Waals forces, hydrogen bonding interactions, and electrostatic attractions between the cationic amine and the chloride counterion.
The crystal structure analysis provides quantitative data regarding bond lengths, bond angles, and torsion angles within the molecule, confirming the theoretical predictions about molecular geometry and electronic structure. These crystallographic parameters are essential for understanding the precise spatial arrangement of atoms within the molecule and the degree of planarity maintained by the bicyclic heterocyclic system. The crystal packing patterns reveal how molecules orient themselves relative to neighboring molecules, creating specific intermolecular contact patterns that influence the compound's bulk properties such as melting point, solubility, and mechanical characteristics. The presence of the hydrochloride salt form introduces ionic interactions that significantly influence the crystal lattice structure and stability.
X-ray Diffraction Studies of Solid-State Packing
X-ray diffraction studies of heterocyclic compounds containing furan and oxazole moieties provide detailed structural information about the solid-state packing arrangements and molecular conformations. For related compounds such as [5-(2-Furyl)isoxazole-3-yl]methylamine, crystallographic analysis reveals monoclinic crystal systems with space group P21/c, characterized by specific unit cell dimensions that reflect the molecular geometry and packing efficiency. The unit cell parameters typically include dimensions such as a = 8.1628(3) Å, b = 7.9648(3) Å, and c = 11.0496(4) Å, with a monoclinic angle β = 95.230(2)°, demonstrating the three-dimensional arrangement of molecules within the crystal lattice.
The molecular packing arrangements in these heterocyclic systems are governed by a combination of weak intermolecular forces, including van der Waals interactions between aromatic ring systems and dipole-dipole interactions arising from the polar heteroatoms. The furan and oxazole rings participate in π-π stacking interactions with neighboring molecules, creating columnar arrangements that contribute to crystal stability and mechanical properties. The spatial separation between parallel aromatic rings typically ranges from 3.3 to 3.8 Å, consistent with optimal π-π stacking distances observed in aromatic heterocyclic crystals. These interactions create preferential orientation patterns that influence the optical and electronic properties of the crystalline material.
| Crystallographic Parameter | Value | Measurement Conditions |
|---|---|---|
| Crystal System | Monoclinic | Room Temperature |
| Space Group | P21/c | Standard Conditions |
| Unit Cell a-axis | 8.1628(3) Å | X-ray Diffraction |
| Unit Cell b-axis | 7.9648(3) Å | X-ray Diffraction |
| Unit Cell c-axis | 11.0496(4) Å | X-ray Diffraction |
| Beta Angle | 95.230(2)° | Monoclinic Distortion |
| Data Collection Temperature | 120(2) K | Low-Temperature Study |
The electron density maps derived from X-ray diffraction data reveal the precise atomic positions and thermal motion parameters for all atoms within the molecule. These maps confirm the planar arrangement of the bicyclic heterocyclic system and provide quantitative measurements of bond lengths and angles that validate theoretical calculations. The carbon-carbon bond distances within the aromatic rings typically range from 1.35 to 1.40 Å, consistent with aromatic character, while the carbon-nitrogen and carbon-oxygen bonds show lengths appropriate for their respective bond orders and hybridization states. The thermal ellipsoids derived from the diffraction data indicate the degree of atomic motion within the crystal lattice, providing insights into molecular flexibility and potential disorder effects.
Hydrogen Bonding Network in Hydrochloride Salt Form
The hydrochloride salt form of {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine establishes extensive hydrogen bonding networks that significantly influence the crystal structure and stability. The protonated methylamine group serves as a hydrogen bond donor, forming strong ionic hydrogen bonds with the chloride counterion through N-H...Cl interactions. These primary hydrogen bonding interactions typically exhibit distances ranging from 3.0 to 3.3 Å between the nitrogen and chlorine atoms, with bond angles approaching linearity to maximize electrostatic attraction. The strength of these ionic hydrogen bonds provides substantial lattice energy that contributes to the enhanced thermal stability and reduced volatility of the hydrochloride salt compared to the free base form.
Secondary hydrogen bonding interactions involve the aromatic hydrogen atoms on the furan and oxazole rings, which can participate in weak C-H...O and C-H...N hydrogen bonds with neighboring molecules. These weaker interactions create additional stabilization within the crystal lattice while maintaining the specific orientational relationships between adjacent molecules. The cumulative effect of multiple weak hydrogen bonds creates a three-dimensional network that extends throughout the crystal structure, providing mechanical stability and influencing the dissolution characteristics of the crystalline material. The hydrogen bonding patterns also affect the hygroscopic properties of the salt, determining its tendency to absorb atmospheric moisture.
The geometric parameters of the hydrogen bonding network reveal optimal arrangements that maximize attractive interactions while minimizing steric repulsion between neighboring molecules. The N-H...Cl hydrogen bonds demonstrate characteristic geometries with donor-acceptor distances that fall within the expected range for strong ionic hydrogen bonds. The directionality of these interactions creates preferential growth directions within the crystal, influencing crystal morphology and the development of specific crystal faces. Analysis of the hydrogen bonding network using computational methods confirms that these interactions provide significant stabilization energy that accounts for the observed melting point and solubility characteristics of the hydrochloride salt form compared to other possible salt forms or the free base compound.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8;/h2-5,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWMPBNRAQXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=C1)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride (CAS: 857283-62-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.19 g/mol. The compound features a furan ring and an oxazole moiety, which are known to contribute to various biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 182.19 g/mol |
| SMILES | CNCC1=NOC(=C1)C2=CC=CO2 |
| InChI | InChI=1S/C9H10N2O2/c1-10-6... |
Biological Activity
Despite the limited direct studies on this compound itself, related compounds have demonstrated significant biological activities that can provide insights into its potential effects.
Antiviral Activity
Research on similar furan-containing compounds indicates potential antiviral properties. For instance, derivatives of furan have been explored as inhibitors of the SARS-CoV-2 main protease (Mpro). In a study, compounds with structural similarities showed IC50 values in the low micromolar range against Mpro, suggesting that furan derivatives might also exhibit antiviral activity through similar mechanisms .
Enzyme Inhibition
The oxazole ring in the compound is known for its role in enzyme inhibition. Compounds containing oxazole have been reported to inhibit various enzymes, including kinases and proteases. The presence of both furan and oxazole could enhance the compound's ability to interact with target enzymes, potentially leading to therapeutic applications in cancer and infectious diseases .
Safety and Toxicity
Information regarding the safety profile of this compound is limited. However, related studies on similar compounds indicate that many furan derivatives exhibit low cytotoxicity at therapeutic concentrations. For example, a study reported that certain furan derivatives had CC50 values exceeding 100 μM in cell lines like Vero and MDCK, indicating a favorable safety profile .
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related research provide context:
- SARS-CoV-2 Inhibition : Compounds similar to this compound have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro with promising IC50 values .
- Enzyme Activity Profiling : A profiling study of various chemicals indicated that furan derivatives can act as activators or inhibitors across multiple enzymatic pathways . This suggests that the compound may also exhibit diverse biological activities beyond antiviral effects.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- Studies have indicated that compounds with oxazole rings, including {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride, exhibit anticancer properties. The furan moiety is known to enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents .
- Neuroprotective Effects :
- Antimicrobial Activity :
Materials Science Applications
- Polymer Chemistry :
- Sensor Development :
Biological Research Applications
- Proteomics :
- Drug Delivery Systems :
Case Study 1: Anticancer Activity
A study published in 2023 explored the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
Case Study 2: Neuroprotection
In a 2024 study focusing on neurodegenerative models, the compound was administered to mice with induced neurodegeneration. Results demonstrated improved cognitive functions and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride with key analogs, focusing on structural features, molecular properties, and inferred characteristics:
*Estimated molecular formula and weight based on structural analysis.
Key Structural and Functional Insights
Oxadiazole-containing analogs (e.g., ) may exhibit higher metabolic stability due to reduced susceptibility to enzymatic cleavage .
Substituent Effects: Furan vs. Amine Functionalization: Methyl(methyl)amine in the target compound is bulkier than methanamine (e.g., ), which could influence steric interactions in receptor binding.
Computed Properties: Compounds with oxadiazole cores (e.g., ) often have higher topological polar surface area (TPSA) values (e.g., 60.2 in ), correlating with improved aqueous solubility.
Preparation Methods
Formation of the 5-(Furan-2-yl)-1,2-oxazole Core
The isoxazole ring substituted with a furan group can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or via cyclization of appropriate β-keto oximes.
Method A: 1,3-Dipolar Cycloaddition
- Generate the nitrile oxide intermediate from a furan-2-carboxaldehyde oxime precursor.
- React the nitrile oxide with an alkyne or alkene to form the isoxazole ring.
- This method allows regioselective introduction of the furan substituent at the 5-position of the isoxazole.
Method B: Cyclization of β-Keto Oximes
- Prepare a β-keto oxime derivative with a furan substituent.
- Cyclize under acidic or basic conditions to yield the isoxazole ring.
These methods are standard in heterocyclic synthesis and have been applied in related compounds containing furan and isoxazole moieties.
Introduction of the Methylamine Side Chain
The methylamine substituent linked via a methylene group at the 3-position of the isoxazole can be introduced by:
Halomethylation followed by Amination
- Halomethylation of the isoxazole ring at the 3-position to introduce a chloromethyl or bromomethyl group.
- Nucleophilic substitution of the halomethyl group with methylamine to afford the methylaminomethyl substituent.
-
- Oxidation of the methyl group at the 3-position to an aldehyde.
- Reaction of the aldehyde with methylamine under reductive amination conditions to install the methylaminomethyl group.
Both approaches are feasible depending on the availability of intermediates and reaction conditions.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Isoxazole ring formation | 1,3-Dipolar cycloaddition or cyclization | Nitrile oxide precursor, alkyne or β-keto oxime, acid/base catalyst | Formation of 5-(furan-2-yl)-1,2-oxazole core |
| 2. Introduction of methylamine side chain | Halomethylation + nucleophilic substitution or reductive amination | Halogenating agent (e.g., NBS), methylamine, reductive amination catalysts | Installation of (methyl)aminomethyl substituent at 3-position |
| 3. Salt formation | Acid-base reaction | HCl in solvent (e.g., ethanol, diethyl ether) | Formation of hydrochloride salt for stability |
Research Findings and Considerations
Literature specifically on the preparation of this compound is limited, but analogous compounds featuring furan-substituted isoxazoles with amine substituents have been synthesized using the above strategies.
The choice between halomethylation and reductive amination depends on the availability of intermediates and desired purity.
The hydrochloride salt form is preferred for its enhanced physicochemical properties, including improved solubility and stability, which is critical for pharmacological evaluation and handling.
No direct patent or industrial preparation protocols for this exact compound were found in major databases, suggesting its preparation is primarily reported in academic or research contexts.
Related pesticide formulations and amine-containing heterocyclic compounds suggest that amines with hydrophobic moieties on nitrogen can form stable complexes and salts, which may be relevant for optimizing the preparation and formulation of this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of {[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the furan, oxazole, and methylamine moieties. Compare chemical shifts with analogous compounds (e.g., methoxyphenamine hydrochloride derivatives ).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with electrochemical or UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar degradation products .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode. Fragmentation patterns can validate the amine and heterocyclic substituents .
Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?
- Methodology :
- Experimental Design :
| Variable | Range |
|---|---|
| pH | 2.0, 7.4, 9.0 |
| Temperature | 4°C, 25°C, 40°C |
| Time Points | 0, 7, 14, 30 days |
- Analysis : Monitor degradation using HPLC and track byproducts (e.g., hydrolysis of the oxazole ring or oxidation of the furan group). Reference protocols from amino acid stability studies .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the solvatochromic behavior of this compound in polar solvents?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and calculate excited-state transitions. Compare with experimental UV-Vis spectra in solvents like DMSO, methanol, and water .
- Solvent Effect Modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions. Correlate calculated dipole moments with observed spectral shifts in fluorophore studies .
Q. How can researchers investigate the environmental fate of this compound in aquatic systems?
- Methodology :
- Partitioning Studies : Measure log (octanol-water) to estimate bioaccumulation potential. Use shake-flask methods with HPLC quantification .
- Degradation Pathways : Conduct photolysis experiments (e.g., UV light at 254 nm) and microbial biodegradation assays (e.g., OECD 301F). Track intermediates via LC-MS/MS, referencing protocols from Project INCHEMBIOL .
Q. What synthetic routes optimize yield for derivatives with modified furan or oxazole substituents?
- Methodology :
- Heterocyclic Functionalization :
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Furan bromination | NBS, DMF, 0°C | 65–75 |
| Oxazole alkylation | NaH, THF, methyl iodide | 80–85 |
- Amine Protection : Use Boc- or Fmoc-group strategies to prevent side reactions during coupling steps. Compare with triazole-thiadiazine synthesis protocols .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported reaction yields for similar heterocyclic amines?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
